N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
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Description
N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C30H31N5O5S and its molecular weight is 573.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation as Antimicrobial Agents
A series of compounds including the indolin-1-yl and 2,5-dimethoxyphenyl motifs have been synthesized and evaluated for their antimicrobial properties. For instance, Debnath and Ganguly (2015) developed a set of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives that displayed promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
COX Inhibition and Analgesic Activity
Research by Abu‐Hashem et al. (2020) on derivatives derived from visnaginone and khellinone, closely related in structure to the compound of interest, demonstrated their capability to act as COX inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Unique Sulfur-Aromatic Interactions in Cancer Immunotherapy
Peng et al. (2020) studied a novel IDO1 inhibitor with a structure featuring sulfur-aromatic interactions, similar to the compound . Their findings support the potential of such compounds in cancer immunotherapy, showcasing the importance of sulfur-aromatic interaction networks (Peng et al., 2020).
Photostabilization of Poly(vinyl chloride)
Balakit et al. (2015) synthesized new thiophene derivatives for the photostabilization of PVC, indicating that similar compounds can be used to protect polymers from UV-induced degradation (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Tubulin Polymerization Inhibition
Compounds with a structure similar to the one of interest have been evaluated for their ability to inhibit tubulin polymerization, demonstrating potential as anticancer agents. De Martino et al. (2006) found that arylthioindoles with specific moieties could inhibit tubulin assembly and MCF-7 cell growth at nanomolar concentrations, suggesting a mechanism of action for cancer treatment (De Martino et al., 2006).
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O5S/c1-38-22-10-8-20(9-11-22)16-28(36)31-18-27-32-33-30(35(27)25-17-23(39-2)12-13-26(25)40-3)41-19-29(37)34-15-14-21-6-4-5-7-24(21)34/h4-13,17H,14-16,18-19H2,1-3H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNQMCPJKMOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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